molecular formula C16H18N2O3S B2395059 N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 864939-97-9

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2395059
CAS RN: 864939-97-9
M. Wt: 318.39
InChI Key: PUZMMVZRZYAIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). It has been extensively studied for its potential applications in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide has several advantages as a research tool. It is a potent and selective HDAC inhibitor, allowing for the specific targeting of HDACs. It has also been extensively studied and characterized, with a large body of literature supporting its use. However, this compound also has some limitations. It has low solubility in water, making it difficult to work with in aqueous solutions. It also has a relatively short half-life, requiring frequent dosing in in vivo experiments.

Future Directions

For research include the development of more potent and selective HDAC inhibitors, the identification of biomarkers for response prediction, and the exploration of its potential applications in other diseases.

Synthesis Methods

The synthesis of N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with N,N-dimethylaniline, followed by the reaction with 3-aminobenzamide. The final product is obtained after several purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide has been extensively studied for its potential applications in the treatment of cancer, particularly in the field of epigenetics. Epigenetic modifications, such as histone acetylation, play a crucial role in the regulation of gene expression. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs by this compound leads to increased histone acetylation, resulting in the activation of tumor suppressor genes and the inhibition of oncogene expression.

properties

IUPAC Name

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-7-9-15(10-8-12)22(20,21)17-14-6-4-5-13(11-14)16(19)18(2)3/h4-11,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZMMVZRZYAIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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